Cas no 1016731-24-0 (Benzyl 3-(aminomethyl)azetidine-1-carboxylate)

Benzyl 3-(aminomethyl)azetidine-1-carboxylate is a versatile azetidine-based building block used in pharmaceutical and organic synthesis. Its structure features both a protected amine (as the benzyl carbamate) and an aminomethyl group, enabling selective functionalization for the development of bioactive compounds. The azetidine ring offers conformational rigidity, which can enhance binding affinity in drug design. This compound is particularly valuable in medicinal chemistry for constructing constrained scaffolds, improving metabolic stability, and optimizing physicochemical properties. High purity and well-defined reactivity make it a reliable intermediate for peptide mimetics, heterocyclic derivatives, and other targeted syntheses. Proper handling under inert conditions is recommended due to the amine functionality.
Benzyl 3-(aminomethyl)azetidine-1-carboxylate structure
1016731-24-0 structure
Product Name:Benzyl 3-(aminomethyl)azetidine-1-carboxylate
CAS No:1016731-24-0
MF:C12H16N2O2
MW:220.267642974854
MDL:MFCD07772065
CID:820166
PubChem ID:24692921
Update Time:2025-05-21

Benzyl 3-(aminomethyl)azetidine-1-carboxylate Chemical and Physical Properties

Names and Identifiers

    • Benzyl 3-(aminomethyl)azetidine-1-carboxylate
    • 3-AMINO-AZETIDINE-1-CARBOXYLIC ACID BENZYL ESTER HYDROCHLORIDE
    • 3-AMINOMETHYL-AZETIDINE-1-CARBOXYLIC ACID BENZYL ESTER
    • 1-CBZ-3-AMINOMETHYL-AZETIDINE
    • 1-Azetidinecarboxylicacid,3-amino-,phenylmethylester(9CI)
    • 1-Cbz-3-aminoazetidine CF3COOH
    • 1-Cbz-3-(aminomethyl)azetidine
    • 1-CBZ-3-AMINOmethylaZETIDINE
    • AK-59462
    • HT831
    • MolPort-004-331-362
    • PB30929
    • azetidine-1-carboxylate
    • n-cbz-azetidin-3-ylmethanamine
    • 1-Cbz-3-(aminomethyl)-azetidine
    • 1-N-Cbz-3-(aminomethyl)azetidine
    • ST1010019
    • Benzyl 3-(aminomethyl);azetidine-1-carboxylate
    • 3-aminomethyl-azetidine-1-carboxylic acid benzylester
    • 1-Azetidinecarboxy
    • AS-32863
    • SY097609
    • Benzyl3-(aminomethyl)azetidine-1-carboxylate
    • SCHEMBL21681858
    • DB-003366
    • AC-9651
    • MFCD07772065
    • CS-0049855
    • DTXSID60640764
    • 1016731-24-0
    • DB-312059
    • 1-Azetidinecarboxylic acid, 3-(aminomethyl)-, phenylmethyl ester
    • AKOS000170258
    • DB-058638
    • (1-Cbz-3-azetidinyl)methanamine
    • MDL: MFCD07772065
    • Inchi: 1S/C12H16N2O2/c13-6-11-7-14(8-11)12(15)16-9-10-4-2-1-3-5-10/h1-5,11H,6-9,13H2
    • InChI Key: BYCVYBQLKZYFBQ-UHFFFAOYSA-N
    • SMILES: O(CC1C=CC=CC=1)C(N1CC(CN)C1)=O

Computed Properties

  • Exact Mass: 220.121177757g/mol
  • Monoisotopic Mass: 220.121177757g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 4
  • Complexity: 233
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 55.6
  • XLogP3: 0.7

Experimental Properties

  • Density: 1.190

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Benzyl 3-(aminomethyl)azetidine-1-carboxylate Suppliers

Amadis Chemical Company Limited
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(CAS:1016731-24-0)Benzyl 3-(aminomethyl)azetidine-1-carboxylate
Order Number:A26777
Stock Status:in Stock
Quantity:25g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 04:21
Price ($):514.0
Email:sales@amadischem.com

Benzyl 3-(aminomethyl)azetidine-1-carboxylate Related Literature

Additional information on Benzyl 3-(aminomethyl)azetidine-1-carboxylate

Benzyl 3-(aminomethyl)azetidine-1-carboxylate (CAS No. 1016731-24-0): A Comprehensive Overview

Benzyl 3-(aminomethyl)azetidine-1-carboxylate, identified by the CAS number 1016731-24-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the azetidine class of heterocyclic structures, which are known for their versatile applications in medicinal chemistry due to their unique structural and functional properties. The presence of both an amine and a carboxylate functional group in its molecular framework makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents.

The< strong>benzyl moiety attached to the azetidine ring introduces additional reactivity and stability, making it an attractive candidate for further functionalization. This feature is particularly useful in drug design, where modifications at specific positions can enhance pharmacological activity, solubility, and metabolic stability. The< strong>3-(aminomethyl) substituent further extends the compound's potential utility by providing a site for nucleophilic substitution reactions, enabling the construction of more intricate molecular architectures.

In recent years, there has been a growing interest in azetidine derivatives as scaffolds for drug discovery. Their cyclic structure mimics natural amino acid motifs, which are fundamental components of biological processes. This structural similarity has led to the exploration of these compounds as inhibitors or modulators of various enzymatic and receptor targets. For instance, studies have demonstrated the potential of azetidine-based molecules in targeting enzymes involved in cancer metabolism and inflammation pathways.

One of the most compelling aspects of< strong>Benzyl 3-(aminomethyl)azetidine-1-carboxylate is its role as a building block in the synthesis of peptidomimetics. Peptidomimetics are designed to mimic the bioactivity of natural peptides while overcoming their limitations, such as poor oral bioavailability and susceptibility to enzymatic degradation. The azetidine ring can replace peptide bonds or side chains, providing a stable yet flexible framework that can be tailored for specific biological interactions. The< strong>benzyl group and< strong>3-(aminomethyl) moiety offer additional points for chemical modification, allowing chemists to fine-tune properties such as binding affinity and selectivity.

The pharmaceutical industry has increasingly recognized the importance of heterocyclic compounds in drug development. Among these, azetidines have shown promise in various therapeutic areas, including antiviral, antibacterial, and anticancer applications. The ability to incorporate diverse functional groups into azetidine derivatives has enabled researchers to develop molecules with enhanced efficacy and reduced toxicity. For example, recent studies have highlighted the potential of azetidine-based inhibitors against kinases and other targets relevant to chronic diseases.

The synthesis of< strong>Benzyl 3-(aminomethyl)azetidine-1-carboxylate involves multi-step organic transformations that highlight its synthetic versatility. Key steps typically include ring formation via cycloaddition reactions, followed by functional group manipulations such as nucleophilic substitutions and protecting group strategies. These synthetic pathways are not only elegant but also provide insights into modern organic synthesis techniques that can be applied to other complex molecules.

In addition to its pharmaceutical applications, this compound has found utility in materials science and chemical biology. Its unique structural features make it a valuable tool for studying protein-ligand interactions and designing novel materials with specific properties. For instance, researchers have used azetidine derivatives as probes to investigate enzyme mechanisms and as precursors for developing chiral catalysts.

The growing body of research on< strong>Benzyl 3-(aminomethyl)azetidine-1-carboxylate underscores its significance as a versatile intermediate in synthetic chemistry. As our understanding of biological systems continues to expand, the demand for innovative molecular tools will increase. This compound exemplifies how carefully designed synthetic strategies can yield molecules with broad applicability across multiple scientific disciplines.

In conclusion, Benzyl 3-(aminomethyl)azetidine-1-carboxylate (CAS No. 1016731-24-0) represents a fascinating example of how structural complexity can be leveraged to develop molecules with significant scientific and therapeutic value. Its role in drug discovery, peptidomimetic design, and materials science highlights its importance as a synthetic intermediate. As research progresses, it is likely that new applications for this compound will continue to emerge, further solidifying its place in the arsenal of modern chemical biology.

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Amadis Chemical Company Limited
(CAS:1016731-24-0)Benzyl 3-(aminomethyl)azetidine-1-carboxylate
A26777
Purity:99%
Quantity:25g
Price ($):514.0
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